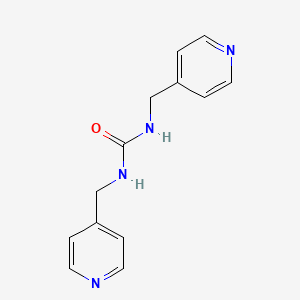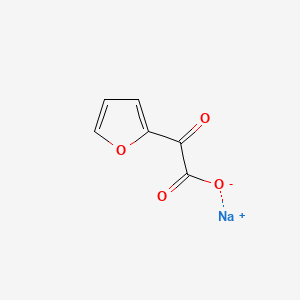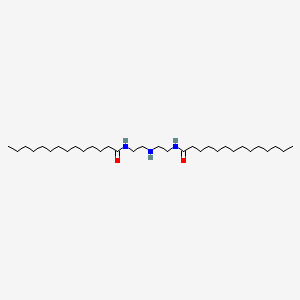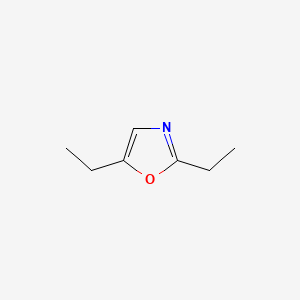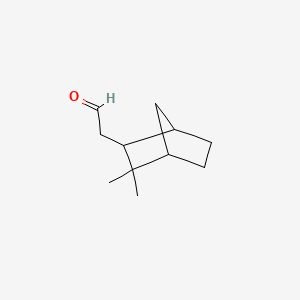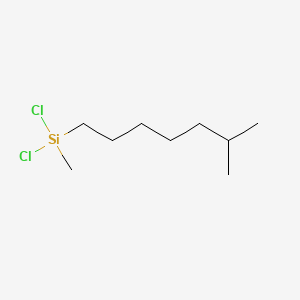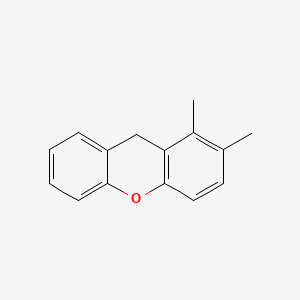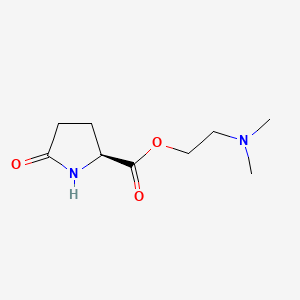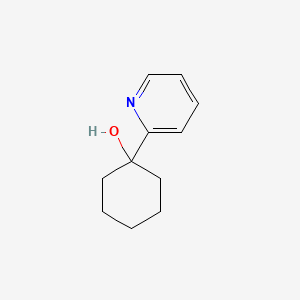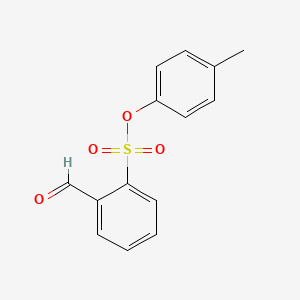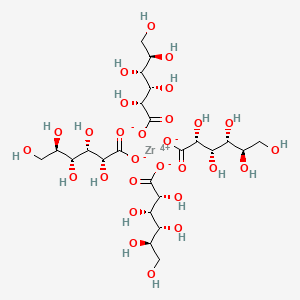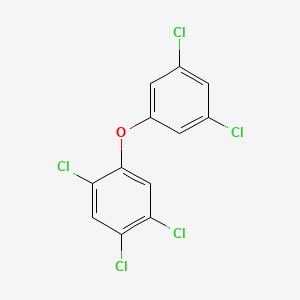
2,3',4,5,5'-Pentachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’,4,5,5’-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) that has garnered significant attention due to its environmental persistence and potential health impacts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,5,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature.
Industrial Production Methods
Industrial production of 2,3’,4,5,5’-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purification typically involves distillation and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3’,4,5,5’-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Common reagents include zinc dust and hydrochloric acid, typically under reflux conditions.
Substitution: Common reagents include sodium hydroxide and various nucleophiles, often under elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
2,3’,4,5,5’-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs and related compounds in various chemical reactions.
Biology: Studied for its effects on biological systems, including its potential to disrupt endocrine function and its bioaccumulation in organisms.
Medicine: Investigated for its toxicological effects and potential health impacts, including carcinogenicity and neurotoxicity.
Industry: Used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2,3’,4,5,5’-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage. Additionally, the compound can interfere with hormone signaling pathways, leading to endocrine disruption.
Comparaison Avec Des Composés Similaires
2,3’,4,5,5’-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls in its chemical structure and behavior. its specific pattern of chlorination gives it unique properties, such as its persistence in the environment and its specific toxicological effects.
Similar Compounds
2,3’,4,4’,5-Pentachlorodiphenyl ether: Another PCDE with a slightly different chlorination pattern.
2,2’,4,4’,5-Pentachlorodiphenyl ether: A PCB with a different arrangement of chlorine atoms.
2,3’,4,4’,5,5’-Hexachlorodiphenyl ether: A more highly chlorinated diphenyl ether with increased persistence and toxicity.
By understanding the properties and behavior of 2,3’,4,5,5’-Pentachlorodiphenyl ether, researchers can better assess its environmental impact and potential health risks, as well as develop strategies for its remediation and safe use.
Propriétés
Numéro CAS |
160282-04-2 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,4-trichloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H |
Clé InChI |
XIFRTJZLSYOLIU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


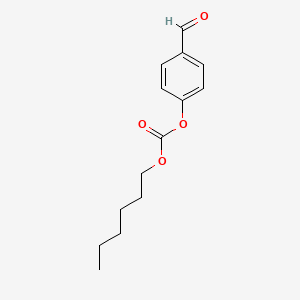
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
